N-2-Naphthoylhydroxylamine-O-sulfonate pyridine
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Overview
Description
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine is a heterocyclic compound that belongs to the family of hydroxylamine-O-sulfonates. These compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a naphthalene ring, a hydroxylamine group, and a sulfonate group, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Naphthoylhydroxylamine-O-sulfonate pyridine typically involves the reaction of 2-chloronaphthalene with hydroxylamine-O-sulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into naphthylamines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include naphthoquinones, naphthylamines, and various substituted derivatives. These products are often characterized by their unique chemical and physical properties, making them valuable in different applications .
Scientific Research Applications
N-2-Naphthoylhydroxylamine-O-sulfonate pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-2-Naphthoylhydroxylamine-O-sulfonate pyridine involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-2-Naphthoylhydroxylamine-O-sulfonate pyridine include other hydroxylamine-O-sulfonates, such as:
- Hydroxylamine-O-sulfonic acid
- N-2-Naphthoylhydroxylamine
- N-2-Naphthoylsulfonamide
Uniqueness
This compound is unique due to its combination of a naphthalene ring, hydroxylamine group, and sulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further highlights its versatility and potential.
Properties
CAS No. |
77372-69-1 |
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Molecular Formula |
C16H14N2O5S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(naphthalene-2-carbonylamino) sulfate;pyridin-1-ium |
InChI |
InChI=1S/C11H9NO5S.C5H5N/c13-11(12-17-18(14,15)16)10-6-5-8-3-1-2-4-9(8)7-10;1-2-4-6-5-3-1/h1-7H,(H,12,13)(H,14,15,16);1-5H |
InChI Key |
GGVHQELPMDVFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[NH+]C=C1.C1=CC=C2C=C(C=CC2=C1)C(=O)NOS(=O)(=O)[O-] |
Origin of Product |
United States |
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